Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate
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Overview
Description
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that features a triazole ring, a cyclohexyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole with methylethyl acetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- 4-Bromo-1,2-dimethylcyclohexane
Uniqueness
Methylethyl 2-(4-amino-5-cyclohexyl-1,2,4-triazol-3-ylthio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the cyclohexyl group makes it a versatile compound for various applications.
Properties
CAS No. |
585560-35-6 |
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Molecular Formula |
C13H22N4O2S |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H22N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)14)10-6-4-3-5-7-10/h9-10H,3-8,14H2,1-2H3 |
InChI Key |
GEHPKHJYZATRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2CCCCC2 |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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